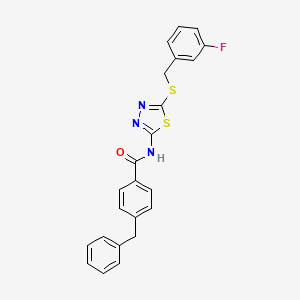

4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-Benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative featuring a benzamide core linked to a thiadiazole ring substituted with a 3-fluorobenzylthio group. Its synthesis typically involves cyclization reactions of benzoylisothiocyanate intermediates, followed by functionalization with fluorinated benzylthio groups, as described in analogous methodologies .

Properties

IUPAC Name |

4-benzyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3OS2/c24-20-8-4-7-18(14-20)15-29-23-27-26-22(30-23)25-21(28)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPAMEFLJBATOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol or thiolate anion.

Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. The presence of the thiadiazole moiety is believed to contribute to its efficacy against bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, making it a candidate for further development as an antimicrobial agent .

Fungicidal Activity

In addition to its antibacterial properties, 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been reported to possess moderate fungicidal activity. This is particularly relevant in agricultural applications where controlling fungal pathogens is crucial for crop protection .

Applications in Medicinal Chemistry

The unique structure of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide positions it as a valuable scaffold for drug design. Its ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents aimed at treating various diseases, including cancer and infections caused by resistant strains of bacteria and fungi.

Case Studies

- Anticancer Evaluation : A study investigated the effects of this compound on breast cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation .

- Antimicrobial Testing : In another case study, the compound was tested against common pathogens in clinical isolates. It showed potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms .

Mechanism of Action

The mechanism of action of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiadiazole Derivatives

Key Observations :

- Steric Effects : Bulkier substituents (e.g., benzylthio in 5h) may reduce binding affinity to compact enzyme active sites compared to smaller groups (methylthio in 5f) .

Benzamide Core Modifications

Variations in the benzamide moiety significantly influence pharmacological activity:

Table 2: Benzamide Substituent Comparisons

Key Observations :

- Fluorine Position : Meta-fluorine (target compound) vs. para-fluorine (4f) may alter dipole moments and binding specificity .

- Hybrid Structures: Chalcone hybrids (e.g., 5a) exhibit stronger cytotoxicity but lower selectivity compared to non-hybrid benzamides .

Enzymatic and Cellular Activity

Comparative studies highlight substituent-dependent mechanisms:

Key Observations :

Biological Activity

4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The thiadiazole moiety has been extensively studied for its diverse pharmacological effects, including anticancer, antimicrobial, and adenosine receptor antagonism.

Chemical Structure and Properties

The compound features a benzamide core substituted with a thiadiazole ring linked via a thioether group. This structural arrangement is significant for its biological activity, as modifications to the thiadiazole or benzamide components can influence its efficacy against various biological targets.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable cytotoxicity against cancer cell lines. For instance, compounds similar to 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with median inhibitory concentrations (IC50) often in the low micromolar range.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4i | MCF-7 | 2.32 | Induces apoptotic cell death |

| 5e | HepG2 | 5.36 | Cell cycle arrest at sub-G1 phase |

| LUF5437 | A1 Receptor | 7 | Adenosine receptor antagonist |

The mechanism of action for these compounds often involves apoptosis induction and cell cycle arrest. For example, one study demonstrated that certain thiadiazole derivatives could induce apoptosis in HeLa cells by disrupting mitochondrial membrane potential and activating caspases .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been documented. Compounds related to the target compound have shown activity comparable to standard antibiotics against various pathogens. Notably, studies have reported that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is influenced by several factors:

- Substituents on the Benzamide : Variations in the substituents can enhance or reduce activity. For example, introducing electron-withdrawing groups can improve binding affinity to target receptors.

- Thiadiazole Modifications : The position and type of substituents on the thiadiazole ring significantly affect biological activity. Studies suggest that specific substitutions lead to enhanced anticancer properties due to better interaction with cellular targets .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

- In Vivo Studies : A study involving compound 4i demonstrated its ability to target sarcoma cells effectively in a tumor-bearing mouse model, showcasing its potential for selective anticancer therapy .

- Cytotoxicity Assessment : In vitro assessments using the MTT assay revealed that specific modifications to the compound's structure could lead to significant increases in cytotoxicity against various cancer cell lines .

Q & A

Q. What are the established synthetic routes for 4-benzyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide or POCl₃ under reflux .

- Step 2 : Introduction of the 3-fluorobenzylthio group via nucleophilic substitution using 3-fluorobenzyl chloride in basic conditions (e.g., triethylamine) .

- Step 3 : Coupling of the benzamide moiety using 4-benzylbenzoyl chloride in the presence of coupling agents like EDCI .

Key Optimization Factors : Reaction temperature (70–90°C), solvent choice (acetonitrile, DMF), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole carbons at δ 160–170 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-S), and ~1100 cm⁻¹ (C-F) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 479.1 for C₂₃H₁₈FN₃OS₂) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Antimicrobial Screening : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to determine MIC values .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity?

- Substituent Effects :

- Case Study : Replacing 3-fluorobenzyl with 4-trifluoromethylbenzyl increased anticancer activity (IC₅₀ from 12 µM to 7 µM in HepG2) .

Q. What computational methods are used to predict binding interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like CDK1 or bacterial topoisomerase IV.

- Example: Docking studies revealed hydrogen bonding between the thiadiazole sulfur and Arg153 of CDK1 .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory literature data on similar compounds be resolved?

- Case Analysis : A study noted discrepancies in substituent positions (e.g., 3- vs. 4-fluorobenzyl) affecting activity .

- Resolution Strategies :

- Reproduce experiments under standardized conditions (e.g., fixed pH, solvent).

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What crystallographic approaches are applicable for structural elucidation?

Q. How can reaction yields and purity be optimized during synthesis?

-

Factors Influencing Yield :

Parameter Optimal Range Impact on Yield Temperature 70–80°C Maximizes cyclization Solvent Dry acetonitrile Reduces hydrolysis Catalyst Triethylamine (10 mol%) Accelerates coupling Data from . -

Purity Control : TLC monitoring (Rf = 0.5 in EtOAc/hexane 1:1) and HPLC (>95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.